molecular formula C12H8FNO3 B6300122 2-(3-Fluoro-4-hydroxyphenyl)isonicotinic acid CAS No. 1261889-88-6

2-(3-Fluoro-4-hydroxyphenyl)isonicotinic acid

Cat. No.: B6300122
CAS No.: 1261889-88-6
M. Wt: 233.19 g/mol
InChI Key: ZDGLWTZGIIXDGF-UHFFFAOYSA-N
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Description

2-(3-Fluoro-4-hydroxyphenyl)isonicotinic acid is an organic compound with the molecular formula C12H8FNO3 It is a derivative of isonicotinic acid, featuring a fluorine atom and a hydroxyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Fluoro-4-hydroxyphenyl)isonicotinic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the formation of carbon-carbon bonds. The process involves the reaction of a boronic acid derivative with a halogenated isonicotinic acid under the catalysis of palladium complexes .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the Suzuki–Miyaura coupling reaction remains a cornerstone for its synthesis due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-(3-Fluoro-4-hydroxyphenyl)isonicotinic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed:

    Oxidation: Formation of 2-(3-Fluoro-4-oxophenyl)isonicotinic acid.

    Reduction: Formation of 2-(3-Fluoro-4-hydroxyphenyl)isonicotinol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Fluoro-4-hydroxyphenyl)isonicotinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-4-hydroxyphenyl)isonicotinic acid is not fully elucidated. its derivatives, such as isoniazid, are known to inhibit the formation of mycobacterial cell walls by targeting the enzyme InhA . This inhibition disrupts the synthesis of mycolic acids, essential components of the bacterial cell wall, leading to cell death.

Comparison with Similar Compounds

    Isonicotinic acid: A precursor to isoniazid, used in tuberculosis treatment.

    Nicotinic acid:

    Picolinic acid: An isomer of isonicotinic acid with the carboxyl group at the 2-position.

Uniqueness: 2-(3-Fluoro-4-hydroxyphenyl)isonicotinic acid is unique due to the presence of both a fluorine atom and a hydroxyl group on the phenyl ring. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(3-fluoro-4-hydroxyphenyl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO3/c13-9-5-7(1-2-11(9)15)10-6-8(12(16)17)3-4-14-10/h1-6,15H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDGLWTZGIIXDGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NC=CC(=C2)C(=O)O)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40695510
Record name 2-(3-Fluoro-4-oxocyclohexa-2,5-dien-1-ylidene)-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40695510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261889-88-6
Record name 2-(3-Fluoro-4-oxocyclohexa-2,5-dien-1-ylidene)-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40695510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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